

Spectroscopic Validation of 6-Bromohexanoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 6-Bromohexanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **6-bromohexanoic acid** and its key derivatives, including the methyl ester, ethyl ester, and acyl chloride. The information presented is intended to aid in the validation and characterization of these versatile chemical intermediates, which are crucial in various organic synthesis and drug development applications. This guide includes detailed experimental protocols and presents quantitative data in easily comparable formats.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **6-bromohexanoic acid** and its derivatives. These values are compiled from various spectral databases and literature sources, providing a reliable reference for compound identification and purity assessment.

¹H NMR Spectral Data (Chemical Shifts in ppm)

Compound	COOH/COOR	CH ₂ -Br	α -CH ₂	β -CH ₂	γ -CH ₂	Other	Solvent
6-Bromohexanoic Acid	~11-12	3.41 (t)	2.36 (t)	1.65 (m)	1.48 (m)	-	CDCl ₃
Methyl 6-Bromohexanoate	3.67 (s)	3.40 (t)	2.30 (t)	1.64 (m)	1.45 (m)	-	DMSO-d ₆ [1]
Ethyl 6-Bromohexanoate	4.12 (q)	3.41 (t)	2.30 (t)	1.65 (m)	1.46 (m)	1.24 (t)	CDCl ₃
6-Bromohexanoyl Chloride	-	3.41 (t)	2.89 (t)	1.74 (m)	1.50 (m)	-	CDCl ₃

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as (s) singlet, (t) triplet, (q) quartet, and (m) multiplet.

¹³C NMR Spectral Data (Chemical Shifts in ppm)

Compound	C=O	CH ₂ -Br	α-CH ₂	β-CH ₂	γ-CH ₂	δ-CH ₂	Other	Solvent
6-Bromohexanoic Acid	179.5	33.5	33.8	27.8	24.2	32.3	-	Chloroform-d
Methyl 6-Bromohexanoate	173.4	33.6	33.5	27.9	24.3	32.4	51.5 (OCH ₃)	CDCl ₃
Ethyl 6-Bromohexanoate	173.0	33.7	34.0	27.9	24.4	32.5	60.4 (OCH ₂), 14.2 (CH ₃)	CDCl ₃
6-Bromohexanoyl Chloride	173.8	33.2	46.5	27.5	24.5	32.8	-	CDCl ₃

Key IR Absorption Frequencies (cm⁻¹)

Compound	C=O Stretch	O-H Stretch (Carboxylic Acid)	C-O Stretch	C-Br Stretch
6-Bromohexanoic Acid	~1710	2500-3300 (broad)	~1290	~650
Methyl 6-Bromohexanoate	~1740	-	~1170	~650
Ethyl 6-Bromohexanoate	~1735	-	~1180	~650
6-Bromohexanoyl Chloride	~1800	-	-	~650

Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
6-Bromohexanoic Acid	194/196	115 [M-Br] ⁺ , 73, 60 (McLafferty)
Methyl 6-Bromohexanoate	208/210	129 [M-Br] ⁺ , 177/179 [M-OCH ₃] ⁺ , 74
Ethyl 6-Bromohexanoate	222/224	143 [M-Br] ⁺ , 177/179 [M-OC ₂ H ₅] ⁺ , 88
6-Bromohexanoyl Chloride	212/214/216	177/179 [M-Cl] ⁺ , 133/135 [M-Br] ⁺

Note: The presence of bromine results in characteristic isotopic patterns ([M]⁺ and [M+2]⁺) in the mass spectra.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **6-bromohexanoic acid** derivatives are provided below.

Synthesis of 6-Bromohexanoic Acid from ϵ -Caprolactone[2]

- **Reaction Setup:** To a three-necked flask equipped with a stirrer, thermometer, and gas inlet, add ϵ -caprolactone (1 mol, 114 g) and an organic solvent (e.g., n-hexane, 200 mL).
- **Reaction:** Begin stirring and introduce dry hydrogen bromide gas (1.1 moles, 89 g) while maintaining the reaction temperature between 20-30°C.
- **Stirring:** After the addition of hydrogen bromide is complete, continue to stir the mixture at the same temperature for 6 hours.
- **Crystallization:** Cool the reaction mixture to 0-10°C and stir for an additional 3 hours to induce crystallization.
- **Isolation:** Collect the resulting pale yellow solid by filtration to yield **6-bromohexanoic acid**.

Synthesis of Methyl 6-Bromohexanoate[3]

- **Esterification:** In a 100 mL flask, combine **6-bromohexanoic acid** (0.11 mole, 22 g), methanol (50 mL), and concentrated sulfuric acid (3 mL).
- **Reflux:** Heat the mixture to reflux and maintain for 3 hours.
- **Workup:** After cooling, remove the excess methanol by distillation. Add water (100 mL) and chloroform (100 mL) to the residue.
- **Extraction:** Separate the layers and extract the aqueous layer with several portions of chloroform.
- **Purification:** Combine the organic layers, wash with 5% sodium bicarbonate solution and then with water. Dry the organic layer over magnesium sulfate and remove the chloroform by rotary evaporation.

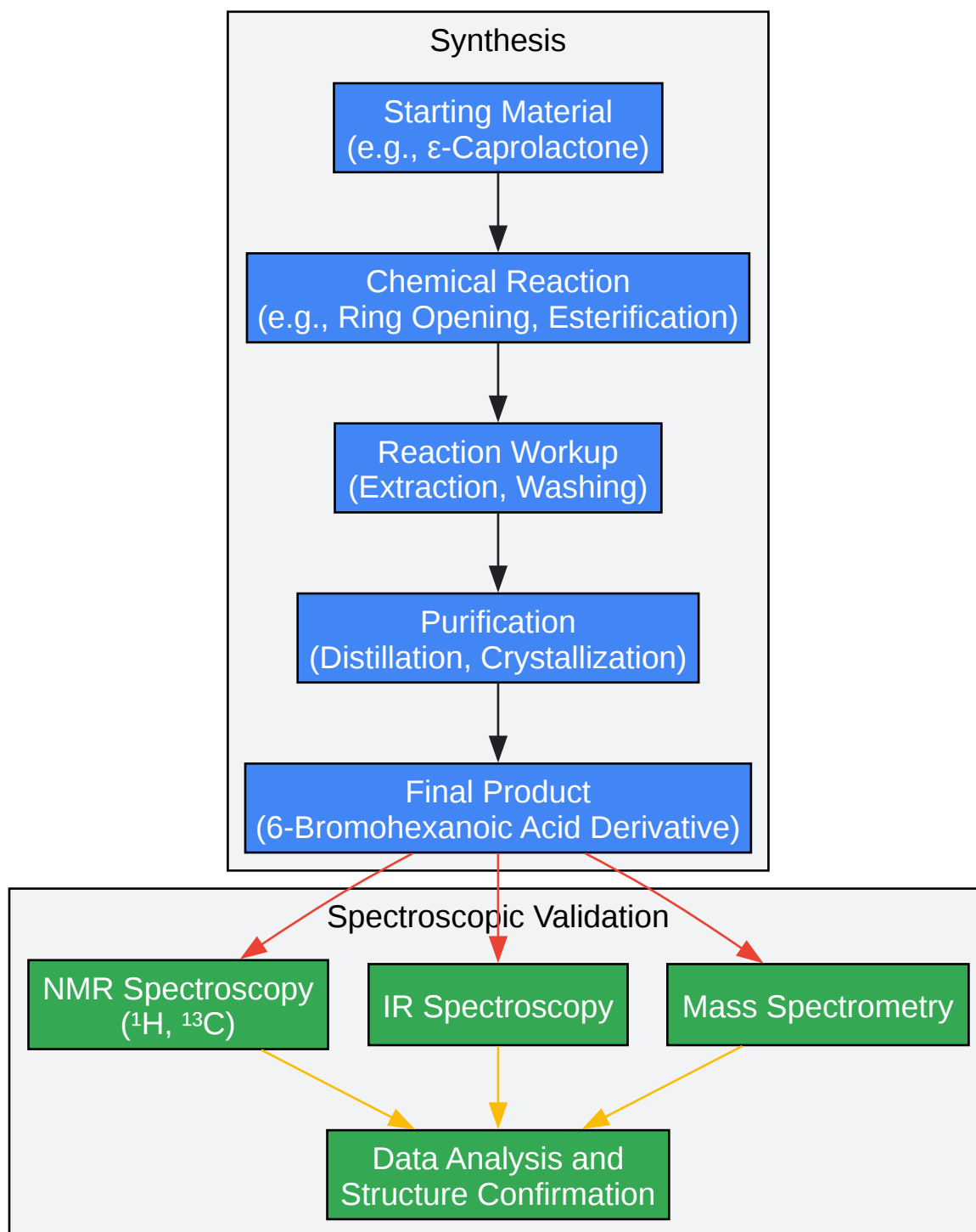
- Distillation: Purify the crude product by vacuum distillation to obtain methyl 6-bromohexanoate.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl_3 , DMSO-d_6) with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Liquid samples can be analyzed as a thin film between KBr plates, while solid samples can be analyzed as a KBr pellet.
- Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of **6-bromohexanoic acid** derivatives.



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Caption: General workflow for synthesis and spectroscopic validation.

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References

- 1. Methyl 6-bromohexanoate | 14273-90-6 [chemicalbook.com]
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